Dantrolene sodium

Description

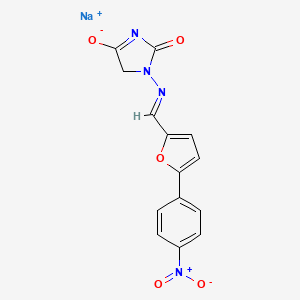

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLIXGNPXAZHD-HAZZGOGXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14663-23-1 | |

| Record name | Dantrolene sodium [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTROLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Dantrolene Sodium

Cellular and Subcellular Targets in Skeletal Muscle

Dantrolene (B1669809) exerts its effects at the subcellular level, primarily interacting with the sarcoplasmic reticulum, a specialized endoplasmic reticulum in muscle cells responsible for calcium storage and release. patsnap.com

Ryanodine (B192298) Receptor Modulation and Interaction Dynamics

The principal molecular target of dantrolene is the ryanodine receptor (RyR), a large protein complex that forms a calcium release channel on the membrane of the sarcoplasmic reticulum. drugbank.compatsnap.com Dantrolene binds directly to the RyR1 isoform, which is the predominant subtype in skeletal muscle. patsnap.comnih.gov This interaction allosterically modulates the channel's function, leading to its inhibition. nih.gov

Cryo-electron microscopy studies have revealed that dantrolene binds to the P1 domain at the corners of the cytoplasmic assembly of the RyR1 channel. nih.govbiorxiv.org This binding site is distant from the ion permeation pathway, indicating an allosteric mechanism of inhibition. nih.gov The binding of dantrolene induces a conformational change in the P1 domain, which is thought to restrict the activation of the channel, thereby reducing the probability of it opening. nih.govbiorxiv.org Research has identified specific amino acid residues within the P1 domain, such as W882, W996, and R1000, as being crucial for the interaction with dantrolene. nih.govbiorxiv.org

Interestingly, the presence of calmodulin (CaM), a ubiquitous calcium-binding protein, appears to be essential for the inhibitory effect of dantrolene on both RyR1 and RyR2. nih.gov In the absence of CaM, dantrolene shows no significant inhibition of RyR channel activity in single-channel recordings. nih.gov This suggests that CaM may be part of the signaling pathway that transduces dantrolene binding into channel inhibition. nih.gov

Interactive Table: Research Findings on Dantrolene-RyR1 Interaction

| Research Finding | Method | Key Conclusion | Reference(s) |

| Identification of Dantrolene Binding Site | Cryo-Electron Microscopy, Mutagenesis | Dantrolene binds to the P1 domain of RyR1, interacting with residues W882, W996, and R1000. | nih.govbiorxiv.org |

| Requirement of Calmodulin | Single-Channel Recordings | Calmodulin is necessary for dantrolene to inhibit RyR1 and RyR2 channel activity. | nih.gov |

| Inhibition of [3H]ryanodine binding | Radioligand Binding Assays | Dantrolene inhibits the binding of [3H]ryanodine to RyR1, indicating a modulation of the channel's conformational state. | nih.govbiorxiv.org |

| Allosteric Inhibition | Cryo-Electron Microscopy | Dantrolene binds far from the ion gate, suggesting an allosteric mechanism of channel inhibition. | nih.gov |

There are three main isoforms of the ryanodine receptor: RyR1, RyR2, and RyR3. Dantrolene exhibits a notable specificity for these subtypes. nih.gov It is a potent inhibitor of RyR1, the isoform predominantly expressed in skeletal muscle. patsnap.comnih.gov Dantrolene also inhibits the RyR3 isoform. nih.govresearchgate.net

In contrast, the RyR2 isoform, which is the primary calcium release channel in cardiac muscle, is largely unresponsive to dantrolene under normal physiological conditions. nih.govnih.gov This isoform selectivity is a key reason why dantrolene does not typically exert negative inotropic effects on the heart. nih.gov Although the dantrolene-binding sequence is nearly identical across all three isoforms, it is hypothesized that the native conformation of the RyR2 channel may restrict dantrolene's access to its binding site. nih.govportlandpress.com However, some evidence suggests that under certain pathological conditions, such as heart failure, the RyR2 channel may become sensitized to inhibition by dantrolene. nih.govrupress.org

By binding to and inhibiting the RyR1 channel, dantrolene directly impedes the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the myoplasm. patsnap.comnih.gov This reduction in calcium release is the cornerstone of dantrolene's mechanism of action. patsnap.com In conditions of excessive calcium release, such as malignant hyperthermia, dantrolene effectively curtails this uncontrolled efflux, thereby restoring normal intracellular calcium levels. drugbank.compatsnap.com Studies have shown that dantrolene increases the half-time for calcium release from sarcoplasmic reticulum vesicles, demonstrating its inhibitory effect. nih.gov It is important to note that dantrolene does not affect the reuptake of calcium into the sarcoplasmic reticulum via the SERCA pump.

Dissociation of Excitation-Contraction Coupling

Excitation-contraction (E-C) coupling is the physiological process whereby an electrical stimulus (action potential) on the muscle cell membrane is converted into a mechanical response (muscle contraction). A critical step in this process is the release of calcium from the sarcoplasmic reticulum. By inhibiting RyR1-mediated calcium release, dantrolene effectively uncouples this process. drugbank.comnih.gov The electrical signal from the nervous system still arrives at the muscle cell, but the subsequent massive release of calcium required to initiate contraction is blunted. drugbank.compatsnap.com This leads to muscle relaxation. Research indicates that dantrolene achieves this dissociation by acting at a site beyond the myoneural junction, directly affecting the contractile response of the muscle. drugbank.com

Effects on Intracellular Calcium Concentration Homeostasis

Dantrolene plays a crucial role in restoring and maintaining intracellular calcium homeostasis, particularly in pathological states characterized by dysregulated calcium release. drugbank.comnih.gov By inhibiting the excessive leak of calcium from the sarcoplasmic reticulum, dantrolene helps to re-establish a normal resting concentration of ionized calcium in the myoplasm. drugbank.com This is particularly evident in its therapeutic effect in malignant hyperthermia, where uncontrolled calcium release leads to a hypermetabolic state. patsnap.com Dantrolene's ability to modulate RyR1 activity prevents the sustained elevation of intracellular calcium that drives the pathophysiology of this condition. drugbank.compatsnap.com

Differential Effects on Muscle Tissues

A significant aspect of dantrolene's pharmacology is its differential effect on various muscle types. Its primary action is on skeletal muscle, with significantly less impact on cardiac and smooth muscle. patsnap.comnih.gov

The pronounced effect on skeletal muscle is a direct consequence of its selectivity for the RyR1 isoform, which is the predominant ryanodine receptor in this tissue. patsnap.comnih.gov

In contrast, cardiac muscle primarily expresses the RyR2 isoform, which is largely insensitive to dantrolene at therapeutic concentrations. nih.govnih.gov This explains the general lack of significant cardiodepressant effects. nih.gov While some studies have shown that very high concentrations of dantrolene can reduce the contractility of isolated rat hearts, in situ studies in anesthetized dogs have demonstrated inhibition of skeletal muscle contractions without affecting cardiac muscle. nih.govnih.gov

The effect of dantrolene on smooth muscle is less pronounced than on skeletal muscle but greater than on cardiac muscle. nih.gov In vitro studies have shown that dantrolene can depress the contractile responses of smooth muscle preparations, such as the guinea pig ileum and vas deferens. nih.gov However, the concentration of dantrolene required to inhibit smooth muscle is significantly higher than that needed for skeletal muscle. nih.gov

Interactive Table: Comparative Effects of Dantrolene on Muscle Tissues

| Muscle Type | Primary RyR Isoform | Dantrolene Sensitivity | In Vitro ED50 (mg/l) | Reference(s) |

| Skeletal Muscle | RyR1 | High | 4.1 | patsnap.comnih.gov |

| Cardiac Muscle | RyR2 | Low/Negligible | Not Inhibited | nih.govnih.gov |

| Intestinal Smooth Muscle | RyR3 (and others) | Low to Moderate | 59.0 | nih.govnih.gov |

Selective Skeletal Muscle Activity

Dantrolene's therapeutic efficacy is rooted in its selective action on skeletal muscle. patsnap.com The compound directly targets the ryanodine receptor 1 (RyR1), the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle. patsnap.comnih.gov By binding to the RyR1, dantrolene impedes the outflow of calcium into the cytoplasm that is necessary to initiate muscle contraction. patsnap.com This inhibitory action on RyR1 effectively reduces the force of muscle contraction without affecting neural pathways, the neuromuscular junction, or the electrical properties of the muscle cell membrane. nih.gov Studies have shown that dantrolene can suppress the depolarization-induced elevation in intracellular calcium concentration in a dose-dependent manner. For instance, a 25 μM concentration of dantrolene has been observed to cause an approximately 50% decrease in the maximal amplitude of calcium transients in intact mouse skeletal muscle fibers. nih.gov

Minimal Impact on Cardiac and Smooth Muscle Function

A key pharmacological feature of dantrolene is its limited effect on cardiac and smooth muscles. patsnap.com This selectivity is attributed to its differential affinity for the various isoforms of the ryanodine receptor. While dantrolene effectively inhibits RyR1 in skeletal muscle and RyR3, it is largely unresponsive to the RyR2 isoform predominantly expressed in the heart. nih.govmdpi.com This explains the absence of a significant negative inotropic effect on the heart at therapeutic concentrations. nih.gov

Research on isolated rat hearts has shown that while high concentrations of dantrolene can lead to a dose-dependent reduction in contractility, it has no effect on heart frequency. nih.gov In guinea pig atrial myocardium, dantrolene has been observed to have a biphasic effect, initially increasing contractile force and prolonging action potential duration, followed by a decrease in contraction amplitude. nih.gov However, these effects are generally observed at concentrations higher than those required for skeletal muscle relaxation. Similarly, dantrolene's effect on smooth muscle is significantly less pronounced than on skeletal muscle.

Molecular Interactions and Binding Affinities

Dantrolene's interaction with the RyR1 is a critical aspect of its mechanism. The binding site for dantrolene on the RyR1 has been identified within the N-terminal region, specifically involving amino acid residues 590-609. nih.gov Recent cryo-electron microscopy studies have further pinpointed the binding site to the P1 domain of the RyR1's cytoplasmic assembly, with key interactions involving residues W882, W996, and R1000. biorxiv.orgbiorxiv.org

The binding affinity of dantrolene for RyR isoforms has been a subject of extensive research, with varying dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) reported across different studies. This variability may be attributed to different experimental conditions, such as the concentrations of ATP, cytosolic Mg²⁺, and calmodulin, all of which can modulate RyR1 channel activity. nih.gov Notably, the presence of calmodulin has been shown to be essential for the inhibitory action of dantrolene on both RyR1 and RyR2. nih.gov

Binding Affinities of Dantrolene for Ryanodine Receptor Isoforms

| RyR Isoform | Reported Kd (nM) | Experimental Method |

|---|---|---|

| RyR1 | 5 | [¹⁴C]dantrolene binding |

| RyR1 | 277 ± 25 | [³H]dantrolene binding |

| RyR1 | 365 ± 50 | [³H]dantrolene binding |

| RyR2 | 2000 | [¹⁴C]dantrolene binding |

Half-Maximal Inhibitory Concentrations (IC50) of Dantrolene

| Receptor/Process | Reported IC50 (µM) | Experimental System |

|---|---|---|

| RyR1 | 0.15 ± 0.02 | [³H]ryanodine binding assays |

| RyR2 | 0.16 ± 0.03 | Single channel recordings (in the presence of Calmodulin) |

| Ca²⁺ release in SR vesicles (failing dog heart) | 0.3 ± 0.07 | Sarcoplasmic reticulum vesicle studies |

Electrophysiological Modulations

Dantrolene's primary action of inhibiting calcium release from the sarcoplasmic reticulum has secondary electrophysiological consequences. In skeletal muscle, while it significantly reduces muscle contraction, it does so without altering the action potential or the electrical excitability of the muscle fiber membrane. nih.gov However, it has been noted to reduce the conductance of L-type calcium channels and slow their inactivation. nih.gov

In cardiac tissues, the electrophysiological effects of dantrolene are more complex. In canine cardiac Purkinje fibers, dantrolene has been shown to increase the action potential duration at 90% repolarization and the effective refractory period in a dose- and frequency-dependent manner. nih.gov It also depresses the plateau phase of the action potential, which corresponds with a decrease in contractility. nih.gov These effects suggest an interference with the slow inward calcium current. nih.gov In hippocampal neurons, dantrolene has been found to reduce the hyperpolarization or outward currents that occur during anoxia, suggesting an effect on Ca²⁺-sensitive potassium conductance. nih.gov

Electrophysiological Effects of Dantrolene on Cardiac Purkinje Fibers

| Parameter | Effect | Concentration Range |

|---|---|---|

| Action Potential Duration (at 90% repolarization) | Increased (dose- and frequency-dependent) | 8.8 - 35.1 µM |

| Effective Refractory Period | Increased (dose- and frequency-dependent) | 8.8 - 35.1 µM |

| Plateau Phase of Action Potential | Significantly depressed | 8.8 - 35.1 µM |

| Resting Membrane Potential | No significant effect | 8.8 - 35.1 µM |

| Upstroke Velocity of Phase 0 | No significant effect | 8.8 - 35.1 µM |

| Conduction Velocity | No significant effect | 8.8 - 35.1 µM |

Pharmacokinetics and Biotransformation of Dantrolene Sodium

Absorption and Bioavailability Characteristics

The absorption of dantrolene (B1669809) sodium following oral administration is a slow but consistent process, leading to dose-related blood concentrations. fda.govdrugs.com The duration and intensity of its muscle relaxant effects are directly related to the dosage administered and the resulting blood levels. fda.govdrugs.com

There are significant differences in the pharmacokinetic profile of dantrolene sodium depending on the route of administration. The oral route is characterized by incomplete absorption, with a bioavailability of approximately 70%. drugbank.comderangedphysiology.comdoi.orgnih.gov Peak plasma levels after oral ingestion are typically reached within 3 to 6 hours. doi.orgmhmedical.comhres.ca

In contrast, intravenous administration provides 100% bioavailability, delivering the drug directly into the systemic circulation. youtube.com Following a 2.4 mg/kg intravenous dose, a mean serum dantrolene concentration of 4.2 mcg/mL is achieved. mhmedical.com The elimination half-life also varies between routes. The mean biologic half-life after a 100-mg oral dose is approximately 8.7 hours in adults, while the half-life following intravenous administration can range from 4 to 8 hours under most experimental conditions. drugbank.comfda.gov One study noted an elimination half-life of 12.1 hours after IV administration. doi.org

Table 1: Comparative Pharmacokinetic Profile of this compound: Oral vs. Intravenous Routes

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| Bioavailability | ~70% drugbank.comderangedphysiology.comnih.gov | 100% youtube.com |

| Peak Plasma Time | 3 - 6 hours doi.orgmhmedical.comhres.ca | Immediate |

| Elimination Half-Life | ~8.7 - 12 hours drugbank.comfda.govderangedphysiology.com | ~4 - 12.1 hours drugbank.comdoi.org |

The oral bioavailability of this compound is primarily influenced by its physicochemical properties. Dantrolene is a highly lipophilic compound with poor water solubility. derangedphysiology.comresearchgate.net This low solubility is a significant factor affecting its absorption from the gastrointestinal tract following oral administration. derangedphysiology.comresearchgate.net The absorption process itself is described as incomplete and slow, although it remains consistent and dose-dependent. fda.govdrugs.com

Distribution Dynamics in Biological Systems

Once absorbed, this compound is distributed throughout the body. Its volume of distribution (Vd) has been estimated at 0.51 L/kg. derangedphysiology.comresearchgate.netnih.gov

This compound exhibits distribution into various body compartments. Studies have shown that it readily crosses the placenta, with maternal and fetal blood levels being approximately equal at the time of delivery. fda.gov Assays of whole blood and plasma indicate that slightly greater amounts of the compound are associated with red blood cells than with the plasma fraction. hres.ca Dantrolene acts intracellularly, specifically targeting the ryanodine (B192298) receptors on the sarcoplasmic reticulum of skeletal muscle to exert its effect. nih.govnih.gov

Dantrolene is significantly bound to plasma proteins. drugbank.comderangedphysiology.commhmedical.com The primary protein to which it binds is albumin. drugbank.commhmedical.com This high degree of protein binding is a key characteristic of its distribution in the bloodstream.

Table 2: Distribution Characteristics of this compound

| Parameter | Value/Observation |

|---|---|

| Volume of Distribution (Vd) | 0.51 L/kg derangedphysiology.comresearchgate.netnih.gov |

| Plasma Protein Binding | Significant, primarily to albumin drugbank.comderangedphysiology.commhmedical.com |

| Tissue Penetration | Crosses the placenta fda.gov |

| Blood Component Association | Slightly higher association with red blood cells than plasma hres.ca |

Hepatic Metabolism and Metabolite Identification

The liver is the primary site for the metabolism of this compound. drugbank.commhmedical.com The biotransformation is carried out by hepatic microsomal enzymes. drugbank.comhres.ca

The metabolic pathways for dantrolene are well-established. The major metabolites identified in body fluids are 5-hydroxydantrolene and an acetylamino metabolite of dantrolene. drugbank.comhres.ca The 5-hydroxydantrolene metabolite is pharmacologically active, possessing about half the potency of the parent compound. mhmedical.com The elimination half-life for this active metabolite is 15.5 hours. mhmedical.com

In addition to hydroxylation, dantrolene is also metabolized via nitroreductase to form aminodantrolene (B1240726). nih.gov Intermediates in this nitroreductase pathway can form glucuronide and mercapturic acid conjugates. nih.gov Dantrolene may also undergo hydrolysis and subsequent oxidation, which results in the formation of nitrophenylfuroic acid. drugbank.com

Table 3: Major Metabolites of this compound

| Metabolite | Metabolic Pathway | Pharmacological Activity |

|---|---|---|

| 5-hydroxydantrolene | Hepatic microsomal hydroxylation drugbank.commhmedical.com | Active (approx. 50% of dantrolene's potency) mhmedical.com |

| Acetylamino metabolite | Reduction and acetylation drugbank.comhres.ca | Not specified |

| Aminodantrolene | Nitroreductase nih.gov | Not specified |

Role of Cytochrome P450 System and Other Enzymes

The biotransformation of dantrolene is a multifaceted process involving several enzyme systems. The hepatic microsomal enzyme system, particularly the Cytochrome P450 (CYP450) family, plays a significant role. fda.govnih.gov Specifically, dantrolene is metabolized by hydroxylation via the hepatic mixed-function oxidase (MFO) system. nih.gov Studies in rat liver microsomes have identified cytochromes P-450 1A1, 1A2, and 3A as being involved in dantrolene hydroxylation. nih.gov CYP1A1 was found to be responsible for low KM hydroxylation, while CYP1A2 was responsible for the high KM hydroxylation. nih.gov

Beyond the CYP450 system, other enzymes are crucial for dantrolene metabolism. The reduction of dantrolene's nitro group is a key step. mhmedical.com Research has identified that this reduction to aminodantrolene occurs in the liver cytosol, not in the microsomes. researchgate.netnih.gov This process is primarily catalyzed by aldehyde oxidase 1 (AOX1). researchgate.netnih.gov The subsequent acetylation of aminodantrolene to form acetylaminodantrolene is mediated by N-acetyltransferase 2 (NAT2). researchgate.netnih.gov

Formation of Key Metabolites (e.g., Acetylaminodantrolene, 5-hydroxydantrolene)

Two major metabolic pathways result in the formation of dantrolene's principal metabolites. fda.gov

5-hydroxydantrolene: This metabolite is formed through the hydroxylation of the hydantoin (B18101) ring of the parent dantrolene molecule. mhmedical.comnih.gov This oxidative reaction is carried out by the hepatic CYP450 enzyme system. nih.govnih.gov 5-hydroxydantrolene is considered a major metabolite found in bodily fluids. fda.govnih.gov

Acetylaminodantrolene: This metabolite is the result of a two-step process. First, the nitro group of dantrolene is reduced to form an intermediate, aminodantrolene. nih.govresearchgate.netnih.gov This reduction is catalyzed by AOX1 in the liver cytosol. researchgate.netnih.gov Subsequently, aminodantrolene is acetylated by the enzyme NAT2 to form acetylaminodantrolene. researchgate.netnih.gov

Implications of Metabolite Pathways for Pharmacological Activity and Toxicity

The metabolites of dantrolene have differing pharmacological and toxicological profiles.

The 5-hydroxydantrolene metabolite is pharmacologically active, retaining muscle-relaxant properties, although it is about half as potent as the parent drug. mhmedical.comhpra.ie In contrast, the acetylaminodantrolene metabolite exhibits no muscle-relaxing effects. hpra.ie

The metabolic pathways, particularly the reductive pathway leading to acetylaminodantrolene, have been implicated in dantrolene-associated hepatotoxicity. researchgate.netnih.govnih.gov The formation of a hydroxylamine (B1172632) intermediate during the AOX1-dependent reduction of dantrolene is thought to be a potential cause of liver injury. researchgate.netnih.gov This AOX1-dependent metabolism may be a determining factor in dantrolene-induced liver injury. nih.gov The aminodantrolene intermediate has been shown to inhibit the hepatic MFO system, though this effect is blocked by its subsequent acetylation. nih.gov The formation of electrophilic intermediates in the nitroreductase pathway necessitates detoxification mechanisms, such as mercapturic acid conjugation. nih.gov

Elimination Pathways and Half-Life Determination

The elimination of dantrolene and its metabolites from the body occurs through multiple routes and over a variable timeframe.

Renal and Biliary Excretion Routes

Dantrolene and its metabolites are primarily eliminated from the body via both renal (urine) and biliary (bile) pathways. hpra.iee-lactancia.org Following metabolism in the liver, the parent compound and its metabolites are excreted in the urine. nih.gov Of the substances excreted renally, approximately 79% is 5-hydroxy dantrolene, 17% is acetylamino-dantrolene, and only 1-4% is unchanged dantrolene. hpra.ie Biliary excretion is also a significant route of elimination. e-lactancia.orghres.ca Studies in horses have shown that only small quantities of the intact drug are recovered in urine and bile, suggesting extensive metabolism prior to excretion. madbarn.comnih.gov In dogs, about 25% of the hydroxy metabolite was recovered in the bile. researchgate.net

Variability in Elimination Half-Life

The elimination half-life of dantrolene exhibits considerable variability depending on the species, age, and route of administration. In adult humans, the mean biological half-life after a 100 mg oral dose is approximately 8.7 hours. fda.govhpra.iedrugs.com Other sources report a range of 4 to 8 hours or 6 to 9 hours for adults. mhmedical.comnih.govdrugbank.com The half-life of the active metabolite, 5-hydroxydantrolene, is longer, at around 15.5 hours in adults. mhmedical.com

In children, the elimination half-life can differ. One study in children aged 2 to 7 years found a dantrolene elimination half-life of 10 hours and a 5-hydroxydantrolene half-life of 9 hours. mhmedical.com Another study in children with chronic spasticity reported an elimination half-life of 7.3 hours. hpra.ie

Preclinical studies in animals also show this variability. In horses, the elimination half-life after intravenous administration was found to be rapid, at approximately 129 minutes (2.15 hours). madbarn.comnih.gov In dogs, the terminal half-life after oral administration was about 1.2 hours, with significant variation between individual animals. nih.govnih.gov

Pharmacokinetic Studies in Preclinical and Clinical Models

Pharmacokinetic parameters for dantrolene have been characterized in various preclinical and clinical models, providing insights into its behavior across different species.

Preclinical Studies

Studies in animals have been crucial for understanding the fundamental pharmacokinetic properties of dantrolene.

Horses: Following intravenous administration (2 mg/kg) in horses, dantrolene showed rapid distribution and elimination, with a half-life of approximately 129 minutes. nih.gov After intragastric administration (4 mg/kg), peak concentrations were reached within 1.5 hours, but bioavailability was incomplete at around 39%. madbarn.comnih.gov Another study in horses receiving oral doses found peak plasma concentrations occurred at 3.8 hours for both capsule and paste formulations. nih.gov

Dogs: A study in dogs evaluated oral dantrolene at 5 mg/kg and 10 mg/kg doses. nih.gov The terminal half-life was similar for both doses (1.26 h and 1.21 h, respectively), but large variations were noted between individual dogs. nih.govnih.gov An earlier intravenous study in dogs reported a volume of distribution (Vss) of 0.79 to 1.35 L/kg. nih.gov

| Species | Route | Dose | T½ (Half-Life) | Tmax (Time to Peak) | Cmax (Peak Concentration) | Bioavailability (F) | Reference |

| Horse | IV | 2 mg/kg | 129 min | N/A | N/A | N/A | nih.gov |

| Horse | Intragastric | 4 mg/kg | N/A | 1.5 h | N/A | ~39% | nih.gov |

| Dog | Oral | 5 mg/kg | 1.26 h | N/A | 0.43 µg/mL | N/A | nih.gov |

| Dog | Oral | 10 mg/kg | 1.21 h | N/A | 0.65 µg/mL | N/A | nih.gov |

T½: Elimination Half-Life; Tmax: Time to reach Cmax; Cmax: Maximum (peak) plasma drug concentration; IV: Intravenous.

Clinical Studies

In humans, pharmacokinetic studies confirm that oral absorption is slow but consistent. fda.gov

After a 100 mg oral dose in adults, the mean elimination half-life is 8.7 hours. fda.govdrugs.com

The duration and intensity of its muscle relaxant effect are directly related to the blood levels achieved. fda.gov

A pharmacokinetic study in a 14-year-old boy undergoing plasma exchange found that a one-compartment model was sufficient to characterize dantrolene's kinetics. nih.gov The renal clearance was estimated at 0.33 mL/(min*kg) and the volume of distribution was 0.51 L/kg. nih.gov

| Population | Route | Dose | T½ (Half-Life) | Key Findings | Reference |

| Adults | Oral | 100 mg | 8.7 h | Absorption is slow but consistent; effect is related to blood levels. | fda.govdrugs.com |

| Children (2-7 yrs) | N/A | N/A | 10 h | Half-life of 5-hydroxydantrolene was 9 h. | mhmedical.com |

| Adolescent (14 yrs) | IV | N/A | N/A | Vd = 0.51 L/kg; Renal Clearance = 0.33 mL/(min*kg). | nih.gov |

T½: Elimination Half-Life; Vd: Volume of Distribution.

Interspecies Pharmacokinetic Comparisons

The pharmacokinetic profile of this compound exhibits notable variation across different species. In humans, the mean biological half-life of this compound following a 100-mg oral dose is approximately 8.7 hours drugs.comfda.gov. After intravenous administration, the half-life is estimated to be around 12 hours derangedphysiology.com. The volume of distribution (Vd) in humans has been reported as 0.51 L/kg, with a renal clearance (CL) of 0.33 mL/(min*kg) frontiersin.orgnih.gov.

Studies in canines have explored the pharmacokinetics of oral dantrolene. In one study, after a single oral dose of 10 mg/kg, the peak plasma concentration (Cmax) was 0.65 μg/mL, the terminal half-life (t1/2) was 1.21 hours, and the area under the time-concentration curve (AUC) was 5.94 μg·h/mL researchgate.net. However, researchers observed significant variability in these parameters among individual dogs researchgate.net.

In malignant hyperthermia-susceptible swine, research has often focused on the therapeutic effectiveness of different dantrolene formulations during a crisis rather than on detailed pharmacokinetic parameters researchgate.netnih.gov. One study noted that a mean intravenous dose of 7 mg/kg was successful in treating malignant hyperthermia in these animals hres.ca. Preclinical studies in rats have also been conducted, primarily to compare different formulations, indicating that dantrolene's absorption and exposure can be significantly influenced by the drug's preparation researchgate.netnih.gov. For instance, a this compound-hydroxypropyl-β-cyclodextrin inclusion complex was found to increase the Cmax and AUC by 5- and 3-fold, respectively, compared to a standard dantrolene preparation in rats researchgate.net.

| Parameter | Human | Dog (Oral) | Source |

| Half-life (t½) | 8.7 - 12 hours | 1.21 hours | drugs.comfda.govderangedphysiology.comresearchgate.net |

| Volume of Distribution (Vd) | 0.51 L/kg | Not Reported | frontiersin.orgnih.gov |

| Peak Plasma Concentration (Cmax) | Not Reported | 0.65 μg/mL (at 10 mg/kg) | researchgate.net |

| Area Under Curve (AUC) | Not Reported | 5.94 μg·h/mL (at 10 mg/kg) | researchgate.net |

| Renal Clearance (CL) | 0.33 mL/(min*kg) | Not Reported | frontiersin.orgnih.gov |

Influence of Formulation on Pharmacokinetic Profile

The formulation of this compound significantly impacts its pharmacokinetic profile, largely due to the compound's poor water solubility derangedphysiology.comnih.gov. Different formulations have been developed to improve reconstitution time and ease of administration, which in turn affects the drug's bioavailability and onset of action ryanodex.com.

Ryanodex® vs. Conventional Formulations (e.g., Dantrium®)

Ryanodex®, a nanocrystalline suspension of this compound, was developed to address the challenges associated with older formulations like Dantrium® ryanodex.comfda.gov. The older formulations require reconstitution of 20 mg of this compound with 60 mL of sterile water, a time-consuming process nih.gov. In contrast, Ryanodex® is a lyophilized powder containing 250 mg of this compound that can be reconstituted with just 5 mL of sterile water, creating a much more concentrated suspension (50 mg/mL vs. 0.33 mg/mL) nih.govrxlist.com.

A pharmacokinetic study in healthy volunteers directly compared Ryanodex® to a conventional injectable formulation rxlist.com. Following a single 2.5 mg/kg intravenous dose of Ryanodex®, the time to peak plasma concentration (Tmax) was observed at the first collection point, with a median of 1 minute post-dose rxlist.com. The study demonstrated a dose-proportional increase in plasma exposure for both dantrolene and its primary active metabolite, 5-hydroxydantrolene rxlist.com. The rapid administration and subsequent immediate peak concentration highlight a key pharmacokinetic difference influenced by the formulation's high concentration and suspension technology ryanodex.comrxlist.com.

NPJ5008 vs. Dantrium®

Another novel formulation, NPJ5008, was developed to shorten preparation and administration times compared to the reference formulation, Dantrium® nih.gov. A clinical study in healthy volunteers assessed the bioequivalence of a 60 mg dose of NPJ5008 versus Dantrium® nih.gov. The results established bioequivalence, with the adjusted geometric mean ratios for the area under the curve (AUC) from time zero to the last measurable concentration (AUC0-last) and extrapolated to infinity (AUC0-∞) being 90.24% and 90.44%, respectively nih.gov. These values fell within the standard 80-125% acceptance interval for bioequivalence nih.gov. The mean plasma concentration-time profiles for the two formulations were similar, and the elimination half-life for dantrolene was approximately 11 hours for both nih.gov. A preclinical study in rats also found that dantrolene exposure was generally similar between NPJ5008 and Dantrium®, although slightly higher with Dantrium® nih.gov.

| Formulation | Dose | AUC Ratio (New vs. Dantrium®) | Tmax | t½ (elimination) | Source |

| Ryanodex® | 2.5 mg/kg | Not Applicable (Single arm data) | ~1 minute | Not Reported | rxlist.com |

| NPJ5008 | 60 mg | 90.24% (AUC0-last) | Similar to Dantrium® | ~11 hours | nih.gov |

Clinical Pharmacology and Therapeutic Efficacy Beyond Basic Indications

Pathophysiological Basis of Therapeutic Applications

Dantrolene's therapeutic effects are rooted in its direct action on skeletal muscle cells, specifically its ability to interfere with excitation-contraction coupling. drugbank.comoup.com This mechanism distinguishes it from most other muscle relaxants that act on the central nervous system. patsnap.commstrust.org.uk

Malignant Hyperthermia Syndrome: Mechanistic Interruption of Hypermetabolism

Malignant hyperthermia (MH) is a rare, life-threatening genetic disorder triggered by certain volatile anesthetics and the depolarizing muscle relaxant succinylcholine. anesth-pain-med.orguspharmacist.com In susceptible individuals, these agents cause a rapid and uncontrolled release of calcium (Ca2+) from the sarcoplasmic reticulum within skeletal muscle cells. patsnap.comuspharmacist.com This surge in intracellular calcium leads to a hypermetabolic state characterized by sustained muscle contraction, rigidity, rapid heart rate, and a dangerous rise in body temperature. uspharmacist.comuspharmacist.com

Dantrolene (B1669809) is the primary and only specific treatment for MH. drugbank.com It acts by binding to the ryanodine (B192298) receptor 1 (RyR1), a calcium release channel on the sarcoplasmic reticulum, thereby inhibiting the release of Ca2+. uspharmacist.compatsnap.comwikipedia.org By preventing this massive calcium efflux, dantrolene effectively halts the cascade of events that lead to the hypermetabolic crisis. patsnap.comuspharmacist.com Cryo-electron microscopy studies have revealed that dantrolene binds to a specific site on the RyR1 channel, restricting its opening and "cooling down" the hyperactive state induced by MH-triggering agents. biorxiv.org The introduction of dantrolene has dramatically reduced the mortality rate of MH from approximately 80% to less than 10%. mdpi.com

Spasticity Disorders: Alleviation of Inappropriate Muscle Contraction

Spasticity, a common symptom in conditions like multiple sclerosis, cerebral palsy, stroke, and spinal cord injury, is characterized by muscle stiffness, spasms, and tightness. mayoclinic.orgmscenter.org Dantrolene alleviates spasticity by acting directly on the muscle fibers to reduce the force of contraction. nih.gov It achieves this by interfering with the release of calcium from the sarcoplasmic reticulum, a crucial step in muscle contraction. patsnap.comnsj.org.sa This peripheral mechanism of action is advantageous as it can minimize the cognitive side effects often associated with centrally acting muscle relaxants. nsj.org.sa

Dantrolene has been shown to be superior to a placebo in reducing spasticity in both adults and children with various underlying causes. nih.gov It can effectively decrease muscle tone, clonus, and muscle cramps, leading to improved motor function and control. researchgate.net

Neuroleptic Malignant Syndrome: Management of Hypermetabolic States

Neuroleptic malignant syndrome (NMS) is a rare but serious reaction to antipsychotic medications, characterized by fever, muscle rigidity, altered mental status, and autonomic dysfunction. patient.infonih.gov The underlying pathophysiology is thought to involve central dopamine (B1211576) receptor blockade. patient.info

Due to the clinical similarities with malignant hyperthermia, particularly the hyperthermia and muscle rigidity, dantrolene is used in the management of NMS. cambridge.orgmedscape.com It helps to relax the peripheral muscles by inhibiting calcium release from the sarcoplasmic reticulum, which in turn can help reduce body temperature. medscape.comcmaj.ca While its role in NMS is considered supportive and sometimes controversial, it is often administered in severe cases to manage the hypermetabolic symptoms. medscape.comcmaj.ca Some studies suggest that dantrolene, sometimes in combination with other drugs like bromocriptine, can improve symptoms in a significant percentage of patients. cambridge.orgcmaj.ca

Efficacy in Specific Etiologies of Spasticity

Dantrolene has demonstrated efficacy in managing spasticity arising from various neurological conditions.

Spinal Cord Injury

In patients with spasticity resulting from spinal cord injury, dantrolene has been shown to be an effective treatment option. nih.govmedcentral.com It helps in reducing muscle spasms and pain associated with the condition. medcentral.com Animal studies have also suggested that dantrolene may have neuroprotective effects in the early stages of traumatic spinal cord injury. medcentral.com

Cerebrovascular Accident (Stroke)

Spasticity is a frequent complication following a stroke and can significantly hinder rehabilitation efforts. tandfonline.com Dantrolene has been shown to be effective in reducing spasticity in stroke patients, leading to clinical improvement. tandfonline.comnih.gov Long-term studies have demonstrated that patients treated with dantrolene experience a reduction in spasticity and improved motor abilities. tandfonline.comnih.gov In a double-blind, placebo-controlled study, patients who received a placebo experienced an increase in deficits, with many opting to resume dantrolene therapy. oup.comnih.gov

Cerebral Palsy

Dantrolene sodium, a peripherally acting muscle relaxant, has been evaluated for its effectiveness in treating spasticity associated with cerebral palsy. medscape.com It is particularly noted for its efficacy in spasticity of cerebral origin. medscape.com

Clinical studies have shown that this compound can lead to improvements in spasticity and activities of daily living for many patients. In a double-blind, placebo-controlled crossover study involving 17 patients with athetoid cerebral palsy, 71% of participants chose to continue with the drug after the formal study period, indicating perceived benefits. researchgate.net However, objective functional improvement has been described as irregular and possibly not statistically significant in some studies. researchgate.net

One comparative study involving 22 children with spasticity from cerebral palsy compared the effects of this compound (Dantrium®) with diazepam (Valium®). karger.com The results indicated that dantrolene was more effective in nine cases, while diazepam was more effective in seven. karger.com Interestingly, a combination of both drugs appeared to be more effective than either agent alone in eight patients, with the most significant improvements seen in the upper extremities and hip joints. karger.com Another study found that this compound was physiologically active in reducing the force of muscle contraction in children with spasticity secondary to cerebral palsy, though significant objective functional improvement was not consistently observed. researchgate.net

While some patients experience a reduction in muscle tone, clonus, and spasms, leading to improved motor function, not all individuals respond to the treatment. researchgate.net Favorable responses have been linked to objective measurements in gait pattern and balance in some ambulatory children and young adults with spastic cerebral palsy. researchgate.net

Multiple Sclerosis

This compound is utilized in the management of chronic, severe spasticity in individuals with multiple sclerosis. mstrust.org.uk The National Institute for Health and Care Excellence (NICE) guidelines suggest that dantrolene can be considered if initial treatments with baclofen (B1667701) or gabapentin (B195806) have not yielded successful results. mstrust.org.uk The mechanism of action for dantrolene involves inhibiting the release of calcium from the sarcoplasmic reticulum within muscle cells, which directly prevents muscle contractions. mstrust.org.ukresearchgate.net This peripheral action contrasts with many other anti-spasticity medications that act on the central nervous system. mstrust.org.uk

Clinical investigations into the efficacy of dantrolene for multiple sclerosis have shown varied but often positive outcomes. Studies have reported an approximate 50% improvement in most patient groups, though with considerable variability between reports. escholarship.org While some patients with multiple sclerosis respond well, others may not experience the same level of benefit. researchgate.net As of recent reports, there are numerous active clinical trials investigating the potential of dantrolene to improve symptoms of multiple sclerosis. withpower.com One such study is a Phase 1/2 trial targeting residual activity in multiple sclerosis with a combination of therapies that includes dantrolene. drugbank.com

Spasm of the External Urethral Sphincter

Hypertonicity of the external urethral sphincter can lead to functional outlet obstruction, and this compound has been explored as a medical treatment for this condition. nih.gov The rationale for its use lies in its ability to induce muscle relaxation. researchgate.net

Studies have demonstrated the effectiveness of dantrolene in treating this disorder. nih.gov In a study involving patients diagnosed with external sphincter spasm through urodynamic testing, therapy with this compound was instituted. nih.gov Follow-up assessments confirmed the drug's efficacy in managing the condition. nih.gov Another study utilizing sphincterometry, a method to measure the resistance of the external urethral sphincter, found that intravenous administration of this compound significantly reduced this resistance, which is believed to reflect a decrease in reflex activity. auajournals.org While other medications like benzodiazepines have been tried for this condition, dantrolene has been specifically noted in these research contexts. mdsearchlight.com

Role in Toxicological Emergencies

2,4-Dinitrophenol (B41442) Poisoning and Related Compounds

The use of this compound in cases of poisoning with 2,4-dinitrophenol (DNP) and similar compounds is a subject of ongoing debate. DNP is an illegal weight-loss drug that can cause severe hyperthermia. nih.gov The rationale for using dantrolene in this context is its ability to reduce muscle contraction, which is a significant source of heat production. researchgate.net

However, the effectiveness of dantrolene in DNP poisoning is not well-established, and there are conflicting reports. One case report detailed the fatal outcome of a 25-year-old woman who had ingested DNP. nih.govresearchgate.net Despite aggressive cooling measures and the administration of dantrolene, her temperature continued to rise, leading to cardiac arrest. nih.govresearchgate.net This case has led some to argue that the use of dantrolene in DNP toxicity is biochemically implausible and likely futile. nih.govresearchgate.net

Conversely, other case reports suggest a potential benefit. In two cases of DNP overdose where patients developed significant hyperthermia, dantrolene was administered. researchgate.net In one case, the patient's hyperthermia resolved, and they were eventually discharged. researchgate.net In the second case, the patient's temperature normalized after dantrolene administration, but the individual ultimately expired. researchgate.net These mixed results highlight the uncertainty surrounding dantrolene's role in DNP poisoning. researchgate.netatsjournals.org While some reports suggest successful resolution of hyperthermia due to dantrolene's action on the sarcoplasmic reticulum, others remain skeptical due to inconsistent outcomes. researchgate.net

Adrenergic Toxidrome Management

This compound has a potential role in managing hyperthermia associated with adrenergic toxidromes. researchgate.net An adrenergic toxidrome can result from exposure to sympathomimetic substances, leading to symptoms like agitation, paranoia, and hyperthermia. rch.org.au The severe hyperthermia in these cases is partly due to excessive muscular activity. researchgate.net

Dantrolene's mechanism of action, which involves blocking calcium release from the sarcoplasmic reticulum and causing direct muscle relaxation, can help mitigate this hypermetabolic state. researchgate.net This peripheral effect on muscle contraction can lead to a reduction in body temperature. researchgate.net For severe hyperthermia (rectal temperatures above 40.6°C or 105°F) and significant muscle rigidity seen in conditions like neuroleptic malignant syndrome, which can be considered in the differential diagnosis of certain toxidromes, dantrolene may be considered as adjunctive therapy. nih.govmedscape.com

Adverse Effects and Toxicity Profiles: Mechanistic Insights

Hepatotoxicity: Mechanism and Risk Factors

Dantrolene (B1669809) carries a significant risk of liver injury, which can range from asymptomatic elevations in liver enzymes to severe, and sometimes fatal, hepatitis. fda.govnih.govmedsafe.govt.nz This toxicity is considered idiosyncratic, meaning it occurs in a small subset of patients and its onset is unpredictable. fda.govnih.gov The liver damage is primarily hepatocellular, presenting as acute or subacute hepatitis. nih.gov

The hepatotoxicity of dantrolene is linked to its metabolism in the liver. nih.gov Dantrolene is primarily metabolized by hepatic microsomal enzymes. fda.govpaladin-pharma.comhres.ca The process involves pathways such as hydroxylation and nitro-reduction. paladin-pharma.com One of the major metabolites is the 5-hydroxy analog, while another is an acetamido analog. fda.govmedsafe.govt.nzpaladin-pharma.com It is theorized that a toxic metabolite may be responsible for the liver injury. nih.gov The structural similarity of dantrolene to phenytoin (B1677684), a known cause of idiosyncratic liver injury, suggests a possible shared mechanism of hepatic damage. nih.gov The formation of a highly toxic hydroxylamine (B1172632) metabolite through the cytochrome P450 enzyme system is thought to be a key factor in dantrolene-induced liver injury. ucalgary.ca

The risk and severity of dantrolene-induced hepatotoxicity are dose-dependent. medsafe.govt.nzpaladin-pharma.comhres.ca The incidence of symptomatic hepatitis is significantly lower in patients taking up to 400 mg per day compared to those taking 800 mg or more per day. fda.govmedsafe.govt.nzpaladin-pharma.comhres.carevonto.com Even short-term use of these higher doses can markedly increase the risk of serious liver injury. fda.govmedsafe.govt.nzrevonto.com Overt hepatitis is most frequently observed between the third and twelfth month of therapy. fda.govmedsafe.govt.nzrevonto.com

Dantrolene-Associated Hepatotoxicity

| Finding | Description | Citations |

|---|---|---|

| Incidence | Clinically overt liver injury is estimated to occur in 1 to 2 per thousand treated individuals (0.1% to 0.2%). | nih.gov |

| Latency | The time to onset of clinically apparent liver injury can range from one week to several months, but it typically occurs within the first 6 months of starting therapy. | nih.gov |

| Risk Factors | The risk of hepatic injury appears to be greater in females, patients over 35 years of age, and those taking other medications concurrently. Concomitant estrogen therapy has been noted as a potential risk factor in women over 35. | fda.govrevonto.comdrugs.com |

Given its potential for hepatotoxicity, dantrolene is contraindicated in patients with active hepatic disease, such as hepatitis and cirrhosis. fda.govnih.govpaladin-pharma.comdrugs.comdrugs.com Pre-existing liver dysfunction may be exacerbated by dantrolene. paladin-pharma.com It is recommended to perform liver function tests before initiating and during therapy. fda.govdrugs.com If signs of liver damage appear, the drug should be discontinued. drugs.com

Neuromuscular Weakness and Its Mechanistic Basis

The primary therapeutic effect of dantrolene—muscle relaxation—is also the source of its most common adverse effect: neuromuscular weakness. anesth-pain-med.orgnih.govekja.org Dantrolene acts directly on skeletal muscle by interfering with the release of calcium from the sarcoplasmic reticulum, a process known as excitation-contraction coupling. fda.govpatsnap.comwikipedia.orgpediatriconcall.com Specifically, it binds to the ryanodine (B192298) receptor 1 (RyR1), inhibiting the release of calcium ions necessary for muscle contraction. patsnap.comanaestheasier.comjove.com This reduction in available intracellular calcium leads to muscle weakness. nih.govgoodrx.com This effect is more pronounced in fast muscle fibers compared to slow ones. fda.gov The administration of dantrolene can lead to a loss of grip strength and weakness in the legs. medsafe.govt.nz

Central Nervous System Depressant Effects

Dantrolene can cause central nervous system (CNS) depressant effects, including drowsiness, dizziness, and general malaise. fda.govhres.canih.gov While dantrolene does not appear to directly affect the CNS, the extent of its indirect effects is not fully known. fda.gov These symptoms are generally transient and occur early in treatment. fda.gov The concomitant use of other CNS depressants, such as sedatives and alcohol, can potentiate these effects. fda.govmayoclinic.orgmedicines.org.uk

Cardiovascular and Pulmonary Complications

While generally having minimal direct effects on cardiac muscle, cardiovascular and pulmonary complications can occur with dantrolene use. paladin-pharma.comanesth-pain-med.org

Cardiovascular: In rare cases, the combination of intravenous dantrolene and calcium channel blockers (like verapamil) has led to ventricular fibrillation and cardiovascular collapse, associated with marked hyperkalemia. medsafe.govt.nzmedscape.com Tachycardia, erratic blood pressure, and heart failure have also been reported. drugs.com Pericarditis has been noted with long-term administration. drugs.com

Pulmonary: Dantrolene can cause respiratory depression, which may be related to the muscle weakness it induces. drugs.comgoodrx.com Pleural effusion with associated eosinophilia has been reported. fda.govdrugs.comdrugs.com The drug should be used with caution in patients with impaired pulmonary function, particularly those with obstructive pulmonary disease. fda.govdrugs.com There have been rare reports of pulmonary edema developing during the treatment of malignant hyperthermia, where the large volume of fluid used for dilution may have been a contributing factor. medsafe.govt.nzdrugs.com

Hyperkalemia and Myocardial Depression (with Calcium Channel Blockers)

A significant and potentially life-threatening interaction can occur with the concomitant administration of dantrolene and calcium channel blockers (CCBs). This combination has been associated with cardiovascular collapse, marked hyperkalemia, and myocardial depression. medscape.comhres.ca The risk appears to be most pronounced with the non-dihydropyridine CCBs, such as verapamil (B1683045) and diltiazem (B1670644). nih.govmhaus.org

Animal studies have been instrumental in elucidating this interaction. In anesthetized swine, the combination of intravenous dantrolene and verapamil resulted in ventricular fibrillation and cardiovascular collapse associated with severe hyperkalemia. hres.ca Similar effects of hyperkalemia and myocardial depression have been observed in case reports involving patients. nih.govhres.camhaus.org Consequently, the combination of intravenous dantrolene with CCBs is not recommended, particularly during the management of an MH crisis. medscape.comhres.caemcrit.org If a patient is on chronic therapy with verapamil or diltiazem, dantrolene should not be withheld in a life-threatening MH emergency, but clinicians must be prepared to manage severe hyperkalemia and cardiac dysfunction. mhaus.org

The precise mechanism is believed to be a pharmacodynamic synergism. medscape.com While dantrolene works by blocking calcium release from the sarcoplasmic reticulum, CCBs block calcium entry through L-type calcium channels in the cell membrane. Their combined effects can severely disrupt calcium homeostasis, leading to a rapid increase in serum potassium and profound negative effects on heart muscle function. mhaus.orgnih.govanesth-pain-med.org Interestingly, some evidence suggests that dihydropyridine (B1217469) CCBs (e.g., nifedipine, amlodipine) may not carry the same risk of harmful interaction. nih.govmhaus.org

Table 1: Interaction between Dantrolene and Calcium Channel Blockers

| Interacting Drug Class | Specific Agents | Reported Adverse Effects | Clinical Recommendation |

| Calcium Channel Blockers (CCBs) | Verapamil, Diltiazem | Severe hyperkalemia, Myocardial depression, Cardiovascular collapse, Ventricular fibrillation. nih.govmedscape.comhres.camhaus.org | Avoid concomitant use. medscape.comemcrit.org Do not withhold dantrolene in an MH crisis, but monitor closely. mhaus.org |

| Nifedipine, Amlodipine (Dihydropyridines) | No definitive evidence of harmful interaction. nih.govmhaus.org | Caution is still advised, but discontinuation may not be necessary. mhaus.org |

Pulmonary Edema

There have been rare reports of pulmonary edema developing during the treatment of a malignant hyperthermia crisis with intravenous dantrolene. nih.govrxlist.comfda.govmedsinfo.com.au The mechanism is not considered a direct pharmacological effect of the dantrolene molecule itself. Instead, it is thought to be related to the formulation of older intravenous preparations (Dantrium®, Revonto®). rxlist.comhres.ca These formulations required reconstitution with large volumes of sterile water, and they contained a significant amount of mannitol (B672). medsinfo.com.auryanodex.com The large fluid volume administered, combined with the osmotic effects of mannitol, could contribute to fluid shifts and the development of pulmonary edema, especially in critically ill patients who may have compromised cardiac or renal function. nih.govmedsinfo.com.au

Immunological and Hypersensitivity Reactions

Dantrolene can elicit immunological and hypersensitivity reactions, although these are not its most common adverse effects. europa.eu Reported reactions range from skin manifestations to severe systemic responses. mskcc.orgrxlist.com These are typically considered Type I hypersensitivity reactions.

Reported Hypersensitivity Reactions:

Skin: Rash, urticaria (hives), erythema, itching. rxlist.commskcc.orgdrugs.com

Systemic: Anaphylactic reactions have been reported, characterized by symptoms such as wheezing, difficulty breathing, swelling of the face, lips, tongue, or throat, and tightness in the chest. europa.eumskcc.orgdrugs.com

It is important to distinguish these acute hypersensitivity reactions from the idiosyncratic hepatotoxicity associated with chronic dantrolene use. The mechanism for liver injury is generally not considered to be an allergic one, given the typical latency period of months and the general absence of classic hypersensitivity features like fever, rash, or eosinophilia in most cases of liver toxicity. nih.gov

Genetic Predisposition to Adverse Reactions

The primary indication for dantrolene, malignant hyperthermia, is itself a pharmacogenetic disorder. pharmacytimes.comresearchgate.net Susceptibility to MH is linked to autosomal dominant mutations in genes that regulate calcium homeostasis in skeletal muscle, most commonly the ryanodine receptor 1 (RYR1) gene, and more rarely, the CACNA1S and STAC3 genes. researchgate.netfrontiersin.org Individuals with these mutations have a genetic predisposition to a life-threatening hypermetabolic crisis when exposed to triggering agents, making dantrolene therapy essential.

Regarding predisposition to adverse reactions from dantrolene, research points towards the role of metabolic pathways in its toxicity, particularly hepatotoxicity. Dantrolene is metabolized in the liver, and the process involves reduction of its nitro group to form metabolites like aminodantrolene (B1240726) and, subsequently, acetylaminodantrolene. researchgate.net This metabolic process, particularly the reduction step, is catalyzed by aldehyde oxidase 1 (AOX1). researchgate.net The subsequent acetylation is handled by N-acetyltransferase 2 (NAT2). researchgate.net The formation of reactive intermediates, such as hydroxylamine, during the AOX1-dependent reduction is thought to be a key step in initiating liver injury. researchgate.netucalgary.ca

Therefore, genetic polymorphisms in the genes for AOX1 and NAT2 could theoretically influence an individual's susceptibility to dantrolene-induced liver damage by altering the rate of formation of these toxic metabolites. This suggests a potential genetic predisposition to this specific adverse effect, separate from the genetics of MH itself.

Table 2: Genetic Factors Related to Dantrolene Use and Toxicity

| Genetic Factor | Related Gene(s) | Clinical Relevance |

| Malignant Hyperthermia Susceptibility | RYR1, CACNA1S, STAC3 | Inherited disorder that is the primary indication for dantrolene therapy. researchgate.netfrontiersin.org |

| Predisposition to Hepatotoxicity | Aldehyde Oxidase 1 (AOX1), N-acetyltransferase 2 (NAT2) | Polymorphisms in these metabolic enzymes may alter the production of toxic metabolites (e.g., hydroxylamine), potentially increasing the risk of liver injury. researchgate.net |

Long-Term Safety and Unique Populations (e.g., Pediatric Seizure Exacerbation)

The long-term safety of dantrolene, particularly with chronic oral administration for spasticity, is a significant concern, dominated by the risk of hepatotoxicity. researchgate.netfda.gov Fatal and non-fatal symptomatic hepatitis has been reported. medsinfo.com.au The risk of liver damage appears to be related to the duration of therapy and is more pronounced in certain populations. nih.govmskcc.org

Key Long-Term Safety Concerns:

Hepatotoxicity: The risk of liver injury increases with long-term use, often becoming apparent between the 3rd and 12th month of treatment. drugs.commskcc.org Risk factors include being female, age over 35, and concurrent use of other potentially hepatotoxic medications like estrogens. nih.govmskcc.orgmedsafe.govt.nz

Muscle Weakness: Persistent muscle weakness can be a limiting side effect, affecting mobility and daily activities. nih.govpatsnap.com

Central Nervous System Effects: Drowsiness, dizziness, and general malaise are common, particularly at the start of therapy. nih.govmayoclinic.org

In unique populations, specific adverse effects have been noted:

Pediatrics: The long-term safety of dantrolene in children under five years of age has not been established. fda.govmedsinfo.com.aumedsafe.govt.nz There have been suggestions of an "exacerbation of seizures in children with cerebral palsy" receiving dantrolene for spasticity. nih.gov Less commonly, central nervous system effects such as confusion and speech disturbances have been reported. patsnap.com

Geriatrics: Elderly patients may be at a higher risk for fatal hepatic events and should be treated with caution, generally starting at the lowest effective dose. medsinfo.com.au

Preclinical Toxicity Assessments and Relevance to Human Safety

Preclinical animal studies have been foundational in characterizing the toxicity profile of dantrolene and have informed human safety guidelines.

Key Findings from Preclinical Studies:

Chronic Toxicity: Long-term studies in rats, dogs, and monkeys using high doses of dantrolene revealed signs of hepatopathy and a possible reversible occlusion nephropathy. fda.govmedsinfo.com.auwikidoc.org

Carcinogenicity: In 18-month studies, female rats fed dantrolene showed an increased incidence of benign and malignant mammary tumors, as well as hepatic lymphangiomas and angiosarcomas at the highest doses. medsinfo.com.aumedsafe.govt.nzhpra.ie The relevance of these carcinogenic findings to human clinical use, especially short-term intravenous use, has not been established. medsinfo.com.auhpra.ie

Drug Interactions: As previously mentioned, preclinical studies in swine were critical in identifying the life-threatening interaction between intravenous dantrolene and verapamil, leading to recommendations against their combined use in humans. hres.camhaus.org

Formulation Safety: Toxicity studies in minipigs have been used to establish safety margins for newer dantrolene formulations (e.g., Ryanodex), comparing their toxicity profiles to older preparations and ensuring adequate safety for human dosing up to the maximum recommended levels. fda.gov

These preclinical assessments, while not always directly translatable to humans, have successfully identified key organ toxicities (liver), highlighted significant drug interactions, and helped to establish safer dosing and administration practices. medsinfo.com.aufda.gov

Drug Interactions: Mechanistic Investigations

Interactions with Calcium Channel Blockers

The concurrent administration of dantrolene (B1669809) sodium and calcium channel blockers (CCBs) is a noteworthy and potentially hazardous drug interaction. wikipedia.orgfda.gov This interaction is primarily pharmacodynamic, arising from the synergistic effects of these two drug classes on calcium homeostasis and cardiovascular function. medscape.commedscape.com

Underlying Pharmacodynamic Synergism

Dantrolene exerts its therapeutic effect by binding to the ryanodine (B192298) receptor on the sarcoplasmic reticulum of skeletal muscle, which in turn inhibits the release of calcium and leads to muscle relaxation. wikipedia.orgpediatriconcall.com Calcium channel blockers, particularly non-dihydropyridine agents like verapamil (B1683045) and diltiazem (B1670644), work by obstructing L-type calcium channels in cardiac and smooth muscle. mhaus.org This action curtails the influx of extracellular calcium, resulting in negative inotropic (reduced contractility), chronotropic (decreased heart rate), and dromotropic (slowed electrical conduction) effects on the heart.

When used together, dantrolene and CCBs can cause a synergistic depression of myocardial contractility and conduction. medscape.commedscape.comnih.gov While dantrolene's main site of action is skeletal muscle, it may also affect cardiac muscle, especially when calcium flux is already altered by a CCB. wikipedia.orgnih.gov The combined effect can lead to a more significant reduction in the availability of intracellular calcium within cardiac myocytes than either drug would produce on its own. nih.gov

Clinical Consequences (Cardiovascular Collapse, Hyperkalemia, Myocardial Depression)

The simultaneous use of intravenous dantrolene and calcium channel blockers has been linked to severe and life-threatening clinical outcomes. wikipedia.orgfda.gov Reports have documented instances of cardiovascular collapse, severe hyperkalemia (elevated potassium levels), and significant myocardial depression in patients receiving this combination. wikipedia.orgfda.govmhaus.orgendodocuments.com The risk may be higher with non-dihydropyridine calcium channel blockers. medscape.commedscape.com Animal studies and some case reports have highlighted that this combination can lead to ventricular fibrillation. endodocuments.comwellingtonicu.com Due to these severe potential outcomes, the combination of intravenous dantrolene and calcium channel blockers is generally not recommended. fda.govendodocuments.com

| Interacting Drug Class | Mechanism of Interaction | Clinical Consequences |

| Calcium Channel Blockers (e.g., Verapamil, Diltiazem) | Pharmacodynamic synergism leading to profound depression of myocardial contractility and conduction. medscape.commedscape.comnih.gov | Cardiovascular collapse, severe hyperkalemia, and myocardial depression. wikipedia.orgfda.govmhaus.orgendodocuments.com |

Interactions with Neuromuscular Blocking Agents

Dantrolene's muscle relaxant properties can influence the effects of neuromuscular blocking agents (NMBAs), which are often used during general anesthesia.

Potentiation of Neuromuscular Blockade

Dantrolene has been observed to potentiate the neuromuscular blockade induced by non-depolarizing NMBAs like vecuronium. wikipedia.orgfda.govmedscape.comendodocuments.comwellingtonicu.commedscape.comvgregion.se Non-depolarizing NMBAs act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. Dantrolene's mechanism of reducing calcium release from the sarcoplasmic reticulum complements the action of these agents. pediatriconcall.commhaus.org By acting at a different point in the excitation-contraction coupling process, dantrolene can enhance the muscle relaxation produced by NMBAs, potentially leading to a prolonged duration of neuromuscular blockade. mhaus.orgmedscape.com

| Interacting Drug Class | Mechanism of Interaction | Clinical Consequences |

| Neuromuscular Blocking Agents (e.g., Vecuronium) | Potentiation of the effects of non-depolarizing muscle relaxants through pharmacodynamic synergism. medscape.commedscape.com | Enhanced and potentially prolonged neuromuscular blockade. wikipedia.orgmhaus.org |

Interactions with Central Nervous System Depressants

Given that dantrolene itself can cause side effects like drowsiness and dizziness, its co-administration with other central nervous system (CNS) depressants requires caution. wikipedia.orgdrugs.com

Additive Sedative Effects

Dantrolene can lead to additive sedative effects when used concurrently with other CNS depressants, such as benzodiazepines (e.g., diazepam), opioids, and alcohol. wikipedia.orgpediatriconcall.comendodocuments.compdr.netmayoclinic.orgdrugs.commedscape.com The mechanism for this is a straightforward pharmacodynamic synergism, where the combined CNS depressant effects of both substances can result in increased sedation and drowsiness. wikipedia.orgmedscape.com This can impair the performance of activities that require mental alertness. drugs.com

| Interacting Drug Class | Mechanism of Interaction | Clinical Consequences |

| Central Nervous System Depressants (e.g., Benzodiazepines, Alcohol) | Additive pharmacodynamic effects on the central nervous system. wikipedia.orgpediatriconcall.commedscape.com | Increased sedation, drowsiness, and potential impairment of cognitive and motor skills. drugs.compdr.netmayoclinic.orgdrugs.com |

Interactions Affecting Hepatic Metabolism or Toxicity

Hepatotoxic Agents and Estrogens

Dantrolene sodium has a known potential for hepatotoxicity, and this risk can be exacerbated when co-administered with other substances that also affect liver function. nih.govendodocuments.com The risk of liver injury appears to be higher in females, patients over 35 years of age, and those taking other medications concurrently. nih.govfda.gov

While a definitive drug interaction between dantrolene and estrogen therapy has not been conclusively established, caution is advised when they are used together. fda.govpdr.net Reports suggest that hepatotoxicity has occurred more frequently in women over 35 who are also receiving estrogen therapy. fda.govpdr.nethres.ca The concomitant use of dantrolene with other potentially hepatotoxic substances may increase the risk of developing liver damage. hres.caendodocuments.com The mechanism underlying dantrolene-induced hepatotoxicity is not fully understood but may involve the accumulation of reactive metabolites produced during its metabolism in the liver. nih.gov This is supported by the observation that most cases of toxicity occur after prolonged exposure. nih.gov

Cytochrome P450 Enzyme System Modulators (e.g., Phenytoin (B1677684), Primidone)

Dantrolene is likely metabolized by hepatic microsomal enzymes, which raises the possibility of its metabolism being influenced by other drugs. nih.govfda.gov Specifically, dantrolene is metabolized at least in part by the cytochrome P450 (CYP) enzyme system. nih.gov Drugs that induce or inhibit these enzymes can potentially alter the plasma concentrations and, consequently, the effects of dantrolene.

Strong inducers of CYP3A4, such as certain anticonvulsants, can decrease the level or effect of dantrolene by affecting its metabolism in the liver and intestines. medscape.com For instance, phenobarbital (B1680315), phenytoin, and primidone (B1678105) are potent inducers of various CYP enzymes, including those in the CYP3A4 family. nih.govnih.gov Co-administration of these drugs can lead to lower exposure to medications that are CYP3A4 substrates, such as dantrolene. medscape.com However, some sources suggest that neither phenobarbital nor diazepam appears to affect the metabolism of this compound. nih.govfda.govendodocuments.com

The interaction between barbiturates like primidone and phenytoin can be complex, with barbiturates potentially inducing or inhibiting the metabolism of phenytoin depending on the dose. drugs.com Given that dantrolene is also metabolized by CYP enzymes, similar complex interactions could theoretically occur, although specific studies on this are limited.

Table 1: Interactions with Cytochrome P450 Enzyme System Modulators

| Interacting Drug | Effect on Dantrolene | Mechanism |

|---|---|---|

| Phenytoin | Decreased level or effect of dantrolene. medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism. medscape.com |

| Primidone | Decreased level or effect of dantrolene. medscape.com | Induction of hepatic/intestinal enzyme CYP3A4 metabolism. medscape.com |

Interactions Affecting Bioavailability (e.g., Metoclopramide)

The bioavailability of dantrolene can be influenced by co-administered drugs that affect gastrointestinal function. A study investigating the effect of metoclopramide (B1676508) on dantrolene disposition found that metoclopramide can increase the oral bioavailability of dantrolene. pediatriconcall.comresearchgate.net

In a study involving patients with spinal cord injury, the administration of a single intravenous dose of metoclopramide before a single oral dose of dantrolene resulted in a median 57% increase in the area under the curve (AUC) for dantrolene, with no change in its mean residence time (MRT). nih.gov This pharmacokinetic interaction is likely due to enhanced absorption of dantrolene. researchgate.netnih.gov The increased rate and extent of dantrolene absorption can lead to an increase in both its therapeutic and undesirable effects. endodocuments.com

Table 2: Interaction with Metoclopramide

| Interacting Drug | Effect on Dantrolene Bioavailability | Mechanism |

|---|---|---|

| Metoclopramide | Increased oral bioavailability of dantrolene. endodocuments.compediatriconcall.com | Augmented absorption. researchgate.netnih.gov |

Other Pharmacodynamic and Pharmacokinetic Interactions

Dantrolene participates in several other notable drug interactions through various pharmacodynamic and pharmacokinetic mechanisms.

A significant pharmacodynamic interaction occurs with calcium channel blockers. The combination of intravenous dantrolene and calcium channel blockers like verapamil or diltiazem has been associated with rare instances of cardiovascular collapse and marked hyperkalemia. medscape.comwikipedia.org This has been observed in both animal studies and malignant hyperthermia-susceptible patients. endodocuments.comendodocuments.com

Dantrolene can also potentiate the effects of non-depolarizing neuromuscular blocking agents, such as vecuronium, leading to an enhanced neuromuscular blockade. endodocuments.comwikipedia.org

As a central nervous system (CNS) depressant, dantrolene's sedative effects can be intensified when taken with other CNS depressants, including alcohol, tranquilizing agents, and benzodiazepines. fda.govhres.capaladin-pharma.com This can result in increased drowsiness and sedation. fda.gov

Regarding plasma protein binding, dantrolene's binding can be reduced by warfarin (B611796) and clofibrate, and increased by tolbutamide. endodocuments.com However, it is not significantly altered by diazepam, diphenylhydantoin, or phenylbutazone. endodocuments.com

Table 3: Other Pharmacodynamic and Pharmacokinetic Interactions

| Interacting Drug/Class | Effect | Mechanism |

|---|---|---|

| Calcium Channel Blockers (e.g., Verapamil, Diltiazem) | Cardiovascular collapse and hyperkalemia. medscape.comwikipedia.org | Pharmacodynamic synergism. medscape.com |

| Non-depolarizing Neuromuscular Blockers (e.g., Vecuronium) | Potentiated neuromuscular blockade. endodocuments.comwikipedia.org | Pharmacodynamic synergism. medscape.com |

| CNS Depressants (e.g., Alcohol, Benzodiazepines) | Increased sedation and drowsiness. fda.govpaladin-pharma.com | Additive CNS depressant effects. drugbank.com |